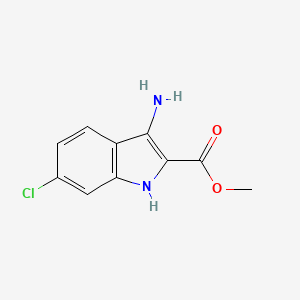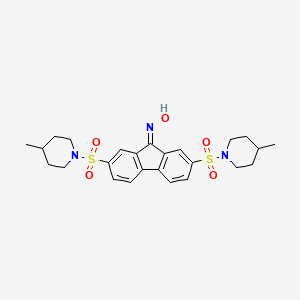![molecular formula C16H15FN2O3S B2441422 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide CAS No. 905686-68-2](/img/structure/B2441422.png)
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and have been used as antibacterial drugs for decades . This particular compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptor and modulate its activity, leading to changes in the transcription of specific genes .
Biochemical Pathways
If the compound does indeed target pparγ, it could potentially influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
If the compound does target pparγ, it could potentially influence cellular processes such as lipid metabolism, glucose homeostasis, and inflammation .
Preparation Methods
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide typically involves the amidation reaction. One common synthetic route includes the reaction of 3-fluorophenylamine with benzenesulfonyl chloride to form the corresponding sulfonamide . This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidinone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the fluorophenyl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A commonly used antibacterial sulfonamide.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Indisulam: An anticancer sulfonamide currently in clinical trials. The uniqueness of this compound lies in its specific structural features, such as the fluorophenyl group and pyrrolidinone ring, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-5-4-6-14(9-12)19-11-13(10-16(19)20)18-23(21,22)15-7-2-1-3-8-15/h1-9,13,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKGCDBAVATBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]benzenesulfonamide](/img/structure/B2441353.png)


![ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2441356.png)
![N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2441357.png)



![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441361.png)

